molecular formula C23H21N5O3S B10813686 N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide

Cat. No.: B10813686
M. Wt: 447.5 g/mol
InChI Key: KKSGMDHECXTUMM-UHFFFAOYSA-N
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Description

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide is a structurally complex sulfonamide derivative featuring a phthalazine core linked to a 4-methyl-3-sulfamoylphenyl group and an N-phenylacetamide moiety. The compound’s phthalazine moiety distinguishes it from simpler sulfonamides and may confer unique pharmacokinetic or target-binding properties.

Properties

IUPAC Name

N-[4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-7-8-16(13-21(14)32(24,30)31)22-19-5-3-4-6-20(19)23(28-27-22)26-18-11-9-17(10-12-18)25-15(2)29/h3-13H,1-2H3,(H,25,29)(H,26,28)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSGMDHECXTUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide typically involves multiple steps, starting with the preparation of the phthalazin-1-ylamino intermediate. This intermediate is then reacted with 4-methyl-3-sulfamoyl-phenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -10°C to 100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like ethanol, methanol, and dichloromethane (DCM) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide exhibits significant biological activities, particularly:

  • Antibacterial Properties : The compound has shown potential as an antibacterial agent, making it a candidate for further investigation in treating bacterial infections.
  • Antifungal Activity : Preliminary studies suggest antifungal properties, indicating its applicability in combating fungal infections.
  • Anticancer Potential : The compound may modulate enzyme activity and receptor interactions critical for therapeutic effects against various cancer types.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Anticancer Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxic activity against human cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction, making these compounds promising candidates for anticancer therapy .
  • Enzyme Inhibition : Research on sulfonamide derivatives has highlighted their effectiveness as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial for treating neurodegenerative diseases like Alzheimer's . The unique structure of this compound may enhance these inhibitory effects.
  • Pharmacokinetics and ADME Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds indicate favorable profiles that support their potential therapeutic uses .

Mechanism of Action

The mechanism by which N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: Positional Variations in Methyl-Substituted Sulfonamides

The compound N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide () is a structural isomer of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide (reported by Jone et al., 2010). Key differences include:

  • Crystallographic Properties : The meta-methyl isomer crystallizes in the orthorhombic space group Pca21 (Z = 8), while the para-methyl isomer adopts a triclinic P-1 system (Z = 2).
  • Molecular Geometry: The meta isomer exhibits a dihedral angle of 49.65° between its two benzene rings, creating a twisted conformation.

Pharmacologically Active N-Phenylacetamide Sulfonamides

highlights N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), which demonstrates analgesic activity comparable to paracetamol. Other derivatives, such as N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37), exhibit anti-hypernociceptive effects. Comparatively:

  • Functional Group Influence: The target compound’s phthalazine-amino group replaces the piperazine or diethylsulfamoyl groups in these derivatives. This substitution may alter receptor affinity or metabolic stability.

Derivatives with Heterocyclic and Fluorinated Moieties

  • 2-[4-({4-[3-(tert-Butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide (): Incorporates a tert-butylsulfamoyl group and a methylated phthalazine core.
  • N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (): Features a 4-fluorophenyl-piperazine group, which may improve metabolic stability and CNS penetration due to fluorine’s electronegativity.

Structural and Pharmacological Comparison Table

Compound Name (Reference) Key Structural Features Pharmacological Activity/Properties
N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide Phthalazine core, 4-methyl-3-sulfamoylphenyl, N-phenylacetamide Unknown (structural analogs suggest anti-inflammatory/analgesic potential)
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide Meta-methyl sulfamoylphenyl, acetamide Crystallographic stability, 3D hydrogen bonding
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl-sulfonyl, acetamide Analgesic (paracetamol-level activity)
2-[4-({4-[3-(tert-Butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide tert-Butylsulfamoyl, phthalazine, methylacetamide Enhanced hydrophobicity, potential CNS activity
N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-Fluorophenyl-piperazine, acetamide Improved metabolic stability

Key Research Findings and Implications

Structural Isomerism : The position of methyl groups in sulfonamides significantly impacts crystallographic packing and molecular conformation, which may influence drug formulation and stability .

Pharmacophore Optimization : Substitutions on the sulfonamide group (e.g., piperazinyl, tert-butyl) modulate biological activity and physicochemical properties. The target compound’s phthalazine moiety could offer unique binding interactions compared to simpler heterocycles.

Synthetic Flexibility : ’s synthesis method (reaction of m-toluidine with 4-acetamidobenzenesulfonyl chloride) highlights the accessibility of sulfonamide derivatives, though purity and yield depend on reaction conditions .

Biological Activity

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from diverse studies.

Chemical Structure and Properties

  • Molecular Formula : C23H21N5O3S
  • Molecular Weight : 447.5 g/mol
  • InChI Key : InChI=1S/C23H21N5O3S

The compound features a phthalazine core linked to a sulfonamide group, which is known for enhancing biological activity through increased solubility and bioavailability.

1. Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study focusing on various sulfonamide compounds highlighted their ability to inhibit tumor cell proliferation. Specifically, this compound was evaluated for its cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.5

The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide derivatives are well-documented. This compound was tested for its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Treatment NO Production (µM) Control (µM) Reference
Compound (10 µM)8.520.0
Compound (20 µM)5.020.0

The results indicated that the compound effectively reduced NO production, implicating its use in treating inflammatory diseases.

3. Antimicrobial Activity

Sulfonamides are also recognized for their antimicrobial properties. The compound's efficacy against various bacterial strains was assessed using the minimum inhibitory concentration (MIC) method.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound has potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of sulfonamide derivatives, providing insights into how modifications can enhance biological activity. For instance, the incorporation of different substituents on the phenyl ring significantly influenced the anticancer efficacy and selectivity towards cancer cells over normal cells.

Notable Research Findings:

  • A study reported that modifications on the phthalazine moiety could enhance binding affinity to target enzymes involved in cancer cell proliferation.
  • Another investigation demonstrated that the introduction of methyl groups on the sulfonamide nitrogen improved anti-inflammatory activity by modulating cytokine release in immune cells.

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